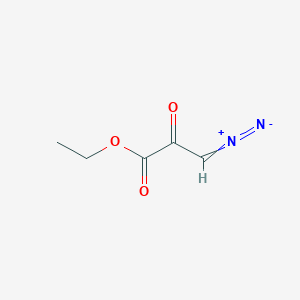

Ethyl 3-diazo-2-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-diazo-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFADAFQNHSDFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60707922 | |

| Record name | 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14214-10-9 | |

| Record name | 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-diazo-2-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl diazopyruvate CAS number and molecular weight

An In-Depth Technical Guide to Ethyl Pyruvate: Properties, Synthesis, and Applications in Drug Development

Introduction

Ethyl pyruvate is a simple ester of pyruvic acid, characterized by a colorless liquid appearance and a fruity odor.[1] While structurally unassuming, this α-ketoester has garnered significant attention within the scientific community, particularly among researchers in drug development and metabolic studies.[2][3] Its multifaceted biological activities, including potent anti-inflammatory and antioxidant properties, have positioned it as a promising therapeutic agent for a range of critical illnesses.[2][4] This technical guide provides a comprehensive overview of ethyl pyruvate, from its fundamental chemical properties to its synthesis and diverse applications in the pharmaceutical landscape.

Core Properties of Ethyl Pyruvate

A thorough understanding of the physicochemical properties of ethyl pyruvate is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 617-35-6 | [5][6] |

| Molecular Formula | C₅H₈O₃ | [5] |

| Molecular Weight | 116.12 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 144 °C | [1] |

| Density | 1.045 g/mL at 25 °C | [1] |

| Solubility in Water | 10 g/L at 20 °C | [7] |

Synthesis of Ethyl Pyruvate

The synthesis of ethyl pyruvate can be achieved through several methods, with the oxidation of ethyl lactate being a common and efficient route.

Experimental Protocol: Oxidation of Ethyl Lactate

This protocol outlines a general procedure for the synthesis of ethyl pyruvate via the oxidation of ethyl lactate.

Materials:

-

Ethyl lactate

-

Oxidizing agent (e.g., sodium hypochlorite, N-chlorosuccinimide)

-

Catalyst (e.g., TEMPO)

-

Solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve ethyl lactate in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.

-

Add the catalyst to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the oxidizing agent to the cooled solution while maintaining the temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl pyruvate.

-

Purify the crude product by distillation under reduced pressure.

Causality in Experimental Choices: The choice of a mild oxidizing agent and a catalyst like TEMPO is crucial to selectively oxidize the secondary alcohol of ethyl lactate to a ketone without causing cleavage of the ester bond. The aqueous workup with sodium bicarbonate serves to neutralize any acidic byproducts and remove unreacted reagents.

Applications in Drug Development

Ethyl pyruvate's therapeutic potential stems from its ability to modulate key biological pathways involved in inflammation and oxidative stress.

Anti-inflammatory and Antioxidant Mechanisms

Ethyl pyruvate has demonstrated significant efficacy in various preclinical models of inflammatory diseases, including sepsis, pancreatitis, and ischemia-reperfusion injury.[2] Its mechanism of action is believed to involve the scavenging of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokine production.[2][4]

Caption: Simplified signaling pathway of ethyl pyruvate's anti-inflammatory action.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of ethyl pyruvate.[2] In models of traumatic brain injury and stroke, treatment with ethyl pyruvate has been shown to reduce neuronal damage and improve functional outcomes.[2]

Antimicrobial and Biofilm Disruption

Interestingly, recent studies have revealed that ethyl pyruvate can selectively target pathogenic microbes and disrupt biofilm formation, suggesting its potential as a novel antimicrobial agent.[4]

Clarification: Ethyl Pyruvate vs. Ethyl Diazoacetate

It is important to distinguish ethyl pyruvate from ethyl diazoacetate, another reagent used in organic synthesis. While both are ethyl esters, their chemical structures and reactivity are vastly different.

-

Ethyl Pyruvate (C₅H₈O₃): An α-ketoester with applications in medicinal chemistry due to its biological activity.[2]

-

Ethyl Diazoacetate (C₄H₆N₂O₂): A diazo compound that is a versatile building block in organic synthesis, known for its use in cyclopropanation and other reactions involving carbene intermediates. It is also recognized as a potentially explosive and toxic substance.[8]

The "diazo" functional group (N₂) in ethyl diazoacetate confers unique reactivity, allowing it to participate in reactions that are not possible with ethyl pyruvate.

Conclusion

Ethyl pyruvate stands as a compelling molecule for researchers and scientists in the field of drug development. Its well-defined chemical properties, accessible synthesis, and significant biological activities make it a valuable tool for investigating and potentially treating a variety of inflammatory and oxidative stress-related diseases. As research continues to unravel its full therapeutic potential, ethyl pyruvate is poised to remain a subject of intense scientific interest.

References

-

Alonso, M. E., Jano, P., Hernandez, M. I., Greenberg, R. S., & Wenkert, E. (1982). A dihydro-.alpha.-furoic ester synthesis by the catalyzed reactions of ethyl diazopyruvate with enol ethers. The Journal of Organic Chemistry, 47(25), 5033–5036. [Link]

-

Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2005). 5-CHLORO-3-ETHOXYCARBONYLBENZOFURAN. Organic Syntheses, 82, 178. [Link]

-

Fink, M. P. (2008). Ethyl pyruvate. Current opinion in anaesthesiology, 21(2), 160–167. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl pyruvate. In PubChem. Retrieved from [Link]

-

NBS. (1943). ETHYL DIAZOACETATE. Organic Syntheses, 23, 37. [Link]

-

Tralhão, A., et al. (2016). Ethyl Pyruvate: An Anti-Microbial Agent that Selectively Targets Pathobionts and Biofilms. PLoS ONE, 11(9), e0163481. [Link]

-

Wikipedia. (n.d.). Ethyl pyruvate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl Pyruvate Market: Unlocking Potential in Pharmaceuticals, Food, and Research Applications - 2025 - Market Research - Global Risk Community [globalriskcommunity.com]

- 4. Ethyl Pyruvate: An Anti-Microbial Agent that Selectively Targets Pathobionts and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 丙酮酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Electronic structure of alpha-diazo-beta-keto esters

Electronic Architecture & Synthetic Utility of -Diazo- -Keto Esters

Executive Summary

The

Part 1: Fundamental Electronic Architecture

The stability and reactivity of

Resonance Contributors

The molecule exists as a resonance hybrid.[1] While the "diazo" form (A) is often drawn, the "diazonium enolate" forms (B and C) are significant contributors. This delocalization imparts partial double-bond character to the C-C bonds connecting the diazo group to the carbonyls, restricting rotation and creating distinct s-cis and s-trans conformers.

-

Form A (Diazo): Neutral standard representation.

-

Form B/C (Diazonium Enolate): Negative charge resides on the oxygen; the central carbon acts as a bridge. This explains the shortened C-C bond lengths and the reduced electrophilicity of the carbonyl carbons.

Visualization of Resonance

The following diagram illustrates the electron redistribution that stabilizes the molecule.

Figure 1: Resonance contributors showing the delocalization of electron density from the diazo carbon to the flanking carbonyl oxygens.

Conformational Isomerism

Due to the partial double bond character described above, these molecules exhibit s-Z and s-E isomerism.

-

s-Z Conformation: The carbonyl oxygen is cis to the diazo group. This is often the reactive conformation for metal chelation (forming a 5-membered chelate ring with the metal center).

-

s-E Conformation: The carbonyl oxygen is trans to the diazo group.

Part 2: Spectroscopic Fingerprint

Accurate identification relies on specific diagnostic signals that differentiate the diazo compound from its starting 1,3-dicarbonyl material.

Diagnostic Data Table

The following values are derived from ethyl 2-diazo-3-oxobutanoate (Ethyl diazoacetoacetate) as a standard reference.

| Technique | Signal of Interest | Typical Value | Structural Insight |

| IR Spectroscopy | 2130 – 2145 cm⁻¹ | Very strong, sharp band. Diagnostic of the linear | |

| 1710 – 1735 cm⁻¹ | Often broadened or shifted due to resonance interaction with the diazo group. | ||

| 13C NMR | 76.0 – 77.5 ppm | Significantly shielded compared to a ketone (~200 ppm) but deshielded relative to an alkane. | |

| Ketone Carbonyl | ~190 ppm | Typical for conjugated ketones. | |

| Ester Carbonyl | ~161 ppm | Typical for conjugated esters. | |

| 1H NMR | Absent | Disappearance of the |

Technical Note: In 13C NMR , the signal at ~76 ppm is the most reliable confirmation of the intact diazo functionality in complex scaffolds. It is significantly upfield from the starting material's active methylene carbon if enolized, but distinct from solvent peaks [1].

Part 3: Reactivity & Mechanistic Implications[2]

The electronic structure creates a "loaded spring." The molecule is stable until activated by a transition metal (Rh, Cu, Ru) or a strong Lewis acid.

The "Acceptor-Acceptor" Carbenoid

Upon extrusion of

-

Reactivity: Less electrophilic than acceptor-only carbenoids (like ethyl diazoacetate).

-

Selectivity: Higher selectivity in C-H insertion and cyclopropanation reactions due to the "tamed" reactivity.

Reaction Pathways[3]

-

Wolff Rearrangement: Migration of the alkyl group to the carbene center, generating a ketene. This is favored when the metal catalyst dissociates early or under photolytic conditions.

-

X-H Insertion: The metal-bound carbene inserts into O-H, N-H, or Si-H bonds.

-

Cyclopropanation: Reaction with olefins.

Part 4: Experimental Protocols

Protocol A: Synthesis via Regitz Diazo Transfer

Standard method for converting 1,3-dicarbonyls to

Reagents:

-

Substrate: Ethyl acetoacetate (or derivative).[2]

-

Reagent:

-Toluenesulfonyl azide ( -

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine.

-

Solvent: Acetonitrile (

).

Step-by-Step Workflow:

-

Preparation: Dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).

-

Base Addition: Cool to 0°C. Add DBU (1.2 equiv) dropwise. The solution may yellow, indicating enolate formation.

-

Azide Addition: Add

-ABSA (1.1 equiv) in one portion. -

Reaction: Allow to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor by TLC (disappearance of starting material, appearance of a UV-active, non-polar spot).

-

Quench: Dilute with diethyl ether. Wash with 10% NaOH (to remove sulfonamide byproduct) and brine.

-

Purification: Dry over

, concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Safety Warning: Diazo compounds are potentially explosive.[3] Perform all reactions behind a blast shield. Do not distill neat diazo compounds.

Protocol B: Rhodium(II)-Catalyzed O-H Insertion

Application of the electronic structure to form C-O bonds.

Step-by-Step Workflow:

-

Catalyst Loading: In a flame-dried flask, add

(1 mol%). -

Substrate: Add the alcohol (nucleophile, 1.2 equiv) and solvent (DCM or Toluene).

-

Addition: Dissolve the

-diazo--

Reasoning: Slow addition keeps the concentration of the diazo species low, preventing "carbene dimerization" (formation of fumarates/maleates).

-

-

Completion: Monitor for the disappearance of the diazo band (2140 cm⁻¹) via IR or TLC.

Mechanistic Workflow Diagram

Figure 2: The catalytic cycle of Rh(II)-mediated decomposition. The rate-determining step is typically the extrusion of Nitrogen to form the reactive metal carbenoid.

References

-

Sigma-Aldrich.[4] (n.d.). Ethyl diazoacetoacetate Product Analysis. Retrieved from

-

NIST Mass Spectrometry Data Center.[5] (2023).[3][6] Ethyl diazoacetate Infrared Spectrum. NIST Chemistry WebBook.[7] Retrieved from

-

Presset, M., et al. (2011). Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. Synthesis. Retrieved from

-

Zhu, J. L., & Tsai, Y. T. (2021). Rhodium-Catalyzed Aerobic Decomposition of 1,3-Diaryl-2-diazo-1,3-diketones. The Journal of Organic Chemistry. Retrieved from

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Ranges. Retrieved from (Note: Generalized reference for 76ppm shift verification in dicarbonyls).

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 重氮基乙酰乙酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl diazoacetate [webbook.nist.gov]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Advanced Reactivity Profile: Ethyl 3-diazo-2-oxopropanoate in Organic Synthesis

The following technical guide details the reactivity profile, synthesis, and applications of Ethyl 3-diazo-2-oxopropanoate (also known as ethyl diazopyruvate).

Executive Summary & Compound Identity

Ethyl 3-diazo-2-oxopropanoate (CAS: 14214-10-9) represents a distinct class of

This specific structural arrangement (

Structural Specifications

| Property | Detail |

| IUPAC Name | Ethyl 3-diazo-2-oxopropanoate |

| Common Name | Ethyl diazopyruvate |

| Structure | |

| Molecular Weight | 142.11 g/mol |

| Key Moiety | Terminal |

| Primary Reactivity | 1,3-Dipolar Cycloaddition, Carbenoid Insertion, Wolff Rearrangement |

Synthesis & Handling Protocols

Preparation via Acylation of Diazomethane

The most robust synthesis involves the acylation of diazomethane with ethyl oxalyl chloride. This method avoids the difficulties of diazo transfer to non-activated methyl ketones.

Reaction Scheme:

Protocol:

-

Reagents: Ethyl oxalyl chloride (1.0 equiv), Diazomethane (2.5 equiv, ethereal solution).

-

Conditions: Anhydrous

, 0°C to RT. -

Procedure:

-

Add ethyl oxalyl chloride dropwise to a stirred, ice-cooled solution of diazomethane in ether.

-

Note: Excess diazomethane is required to trap the HCl byproduct as methyl chloride.

-

Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

Concentrate under reduced pressure (Caution: Use a blast shield; do not heat >30°C).

-

Purification: Flash chromatography (Silica, EtOAc/Hexanes) or use crude if purity >90%.

-

Safety & Stability (E-E-A-T)

-

Explosion Hazard: Like all terminal diazo compounds, this reagent is potentially explosive. Handle in a fume hood behind a blast shield.

-

Storage: Store at -20°C in the dark. Decomposition occurs rapidly at elevated temperatures or upon exposure to Lewis acids.

-

Disposal: Quench excess diazo compound with dilute acetic acid or dilute HCl until gas evolution ceases.

Mechanistic Reactivity Profile

The reactivity of ethyl 3-diazo-2-oxopropanoate bifurcates into three primary pathways depending on the catalyst and energy source employed.

Pathway A: Metal-Carbenoid Formation (Rh/Cu Catalysis)

Transition metals (Rh, Cu) catalyze the extrusion of

-

X-H Insertion: Inserts efficiently into O-H, N-H, and S-H bonds.

-

Cyclopropanation: Reacts with electron-rich alkenes, though less commonly used than standard diazoacetates due to competing Wolff rearrangement.

Pathway B: [3+2] Cycloaddition (Heterocycle Synthesis)

This is the most "high-value" application. The intact diazo compound acts as a 1,3-dipole (or a carbenoid precursor that reacts with nitriles) to form 5-membered heterocycles.

-

With Nitriles (

): Yields Oxazoles . -

With Thioamides (

): Yields Thiazoles .

Pathway C: Wolff Rearrangement

Under photolytic or thermal conditions, the compound undergoes Wolff rearrangement to form an ethoxycarbonyl ketene intermediate (

-

Trapping: In the presence of alcohols (ROH), this yields malonate derivatives (

).

Visualization of Reactivity Pathways

Figure 1: Divergent reactivity pathways of Ethyl 3-diazo-2-oxopropanoate controlled by catalytic conditions.

Key Applications & Experimental Workflows

Synthesis of 1,3-Oxazoles (The "Moody" Protocol)

This reaction is pivotal for synthesizing oxazole-containing peptide alkaloids. The reaction formally involves a [3+2] cycloaddition between the diazo ketone and a nitrile.

Mechanism: While often conceptualized as a concerted [3+2], mechanistic studies suggest a stepwise pathway involving Rh-carbenoid formation, nitrile ylide formation, and subsequent cyclization.

Protocol:

-

Substrates: Ethyl 3-diazo-2-oxopropanoate (1.0 equiv), Nitrile (solvent or 5-10 equiv).

-

Catalyst:

(1-2 mol%). -

Solvent: Chlorobenzene or pure nitrile.

-

Temperature: 60-80°C.

-

Reaction:

"To a solution of the nitrile (excess) and

at 70°C, add a solution of the diazo compound in chlorobenzene dropwise over 2 hours via syringe pump. The slow addition is critical to prevent diazo dimerization." -

Yields: Typically 50-80%.

-

Reference: Moody, C. J. et al. J. Chem. Soc., Perkin Trans. 1, 1997.

Synthesis of 3-Ethoxycarbonyl Benzofurans

A powerful method for constructing the benzofuran core via a tandem C-H activation/decarbonylation/annulation sequence.

Workflow:

-

Reactants: Salicylaldehyde + Ethyl 3-diazo-2-oxopropanoate.

-

Catalyst:

or -

Outcome: The diazo carbon inserts into the aldehydic C-H bond (or O-H bond followed by cyclization), ultimately yielding the 3-carboxylated benzofuran.

Malonate Synthesis via Wolff Rearrangement

Useful for carbon homologation where the diazo ketone is converted to a diester.

Data Comparison: Catalyst Effects on Selectivity

| Catalyst | Substrate | Major Product | Yield | Selectivity Origin |

|---|---|---|---|---|

| hv (UV) | Cyclohexene | Diethyl Malonate | 83% | Wolff Rearrangement (Singlet carbene) |

| Rh2(OAc)4 | Cyclohexene | Cyclopropane | 65% | Carbenoid Cyclopropanation |

| Cu(acac)2 | Cyclohexene | C-H Insertion | 40% | Carbenoid Insertion |

References

-

Synthesis and Reactivity of Ethyl 3-diazo-2-oxopropano

- Source: American Elements / PubChem

-

Link:

-

Rhodium-Catalyzed Synthesis of Oxazoles

-

Title: Synthesis of oxazoles from diazocarbonyl compounds and nitriles[1]

- Source:J. Chem. Soc., Perkin Trans. 1, 1997. (Moody Group)

- Context: Establishes the primary protocol for using this reagent in alkaloid synthesis.

-

-

Wolff Rearrangement of Diazopyruv

- Title: Photochemical and Thermal Wolff Rearrangement of -Diazo- -keto Esters

-

Source:J. Org.[2] Chem.

- Context: Describes the formation of malonates via the ketene intermedi

-

Benzofuran Synthesis via Rh(III)

-

Safety D

- Title: Ethyl 3-diazo-2-oxopropanoate Safety D

- Source: Sigma-Aldrich / Fisher Scientific

-

Link:

Sources

A Technical Guide to the Thermodynamic Stability of Ethyl Diazopyruvate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl diazopyruvate (EDP) is a versatile reagent in organic synthesis, primarily serving as a precursor to carbenes and carbenoids for a variety of chemical transformations.[1][2] However, its utility is intrinsically linked to its notable thermodynamic instability. This guide provides an in-depth analysis of the factors governing the stability of ethyl diazopyruvate, offering a framework for its safe and effective use. We will explore the fundamental decomposition pathways—thermal, photolytic, and catalytic—and delineate the critical parameters that influence its reactivity, including temperature, light, pH, and the presence of transition metals.[1][3] By synthesizing mechanistic understanding with practical, field-proven protocols, this document aims to equip researchers with the knowledge necessary to mitigate risks and optimize experimental outcomes when working with this energetic molecule.

Introduction: The Double-Edged Sword of Reactivity

Diazo compounds, particularly α-diazo carbonyl compounds like ethyl diazopyruvate, are prized for their unique reactivity. The defining feature of EDP is the diazo group (N₂) adjacent to two carbonyl functionalities, which facilitate the facile extrusion of molecular nitrogen to generate a highly reactive carbene intermediate. This reactivity is the cornerstone of its application in cyclopropanations, C-H insertion reactions, and Wolff rearrangements.[4][5]

However, the very electronic features that make EDP a valuable synthetic tool also render it inherently unstable.[6] The molecule is endothermic, and the decomposition process to release dinitrogen gas is highly exothermic, posing significant safety hazards if not properly managed.[3][7] Concerns over its instability, potential for exothermic decomposition, and explosive behavior often limit its application in industrial-scale processes.[6] This guide seeks to bridge the gap between academic utility and industrial caution by providing a comprehensive understanding of EDP's stability profile.

Thermodynamic Profile and Decomposition Pathways

The instability of ethyl diazopyruvate is rooted in its molecular structure. The C-N bond of the diazo group is relatively weak, and the formation of exceptionally stable dinitrogen gas (N₂) provides a strong thermodynamic driving force for decomposition. The average enthalpy of decomposition for diazo compounds is approximately -102 kJ mol⁻¹.[3][6]

Decomposition can be initiated through several pathways:

-

Thermal Decomposition: The application of heat provides the activation energy necessary to cleave the C-N bond, releasing N₂ gas and generating a dicarboethoxycarbene. Studies using Differential Scanning Calorimetry (DSC) show that the onset temperature for decomposition varies widely among diazo compounds, typically ranging from 75 to 160 °C, depending on the electronic effects of substituents.[3][7]

-

Photolytic Decomposition: Diazo compounds are sensitive to light.[8] Irradiation, particularly with UV light, can excite the molecule and lead to the cleavage of the C-N bond, forming the carbene intermediate.[9] This method is often used to generate carbenes under mild conditions for synthetic purposes.

-

Catalytic Decomposition: This is the most controlled and synthetically useful decomposition pathway. Transition metals, notably copper (Cu) and rhodium (Rh) complexes, catalyze the decomposition of EDP by forming metal-carbene or carbenoid intermediates.[4][10] These intermediates are generally more selective in their subsequent reactions than free carbenes. Acids can also catalyze decomposition by protonating the diazo group, making it a better leaving group.[11][12]

dot graph "DecompositionPathways" { layout="neato"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Major Decomposition Pathways of Ethyl Diazopyruvate", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes EDP [label="Ethyl Diazopyruvate\n(EDP)", fillcolor="#4285F4"]; Carbene [label="Dicarboethoxycarbene\n+ N₂", fillcolor="#34A853"]; MetalCarbenoid [label="Metal-Carbenoid\nIntermediate + N₂", fillcolor="#FBBC05"]; ProtonatedEDP [label="Protonated EDP", fillcolor="#EA4335"]; Products [label="Reaction Products\n(e.g., Cyclopropanes, Insertion Products)", fillcolor="#5F6368"];

// Edges EDP -> Carbene [label="Δ (Heat)\nhν (Light)", pos="3.5,1.5!"]; EDP -> MetalCarbenoid [label="Transition Metal Catalyst\n(e.g., Rh₂(OAc)₄, Cu(acac)₂)", pos="1.5,0.5!"]; EDP -> ProtonatedEDP [label="H⁺ (Acid)", pos="3.5,-0.5!"]; ProtonatedEDP -> Carbene [label="Loss of N₂", pos="4.5,0.5!"]; Carbene -> Products [label="Reaction with Substrate"]; MetalCarbenoid -> Products [label="Reaction with Substrate"]; } enddot Caption: Major decomposition pathways for Ethyl Diazopyruvate.

Key Factors Influencing Stability

A nuanced understanding of the factors affecting EDP stability is crucial for its safe handling and successful application.

-

Temperature: As a primary driver of thermal decomposition, temperature control is paramount. Many diazo compounds exhibit decomposition initiation temperatures as low as 60 °C.[7] It is recommended to store EDP at low temperatures, typically -20 °C to -78 °C, to minimize thermal degradation.[11]

-

Light: Exposure to light, especially UV wavelengths, can induce photolytic decomposition.[8][9] EDP should be stored in amber or foil-wrapped containers to protect it from light.[8][13]

-

pH and Acidity: Acyclic diazo compounds are known to decompose in the presence of acids.[11] The mechanism involves protonation of the diazo carbon, followed by nucleophilic attack and loss of N₂.[12][14] Therefore, contact with acidic materials, including acidic surfaces, should be strictly avoided.

-

Transition Metal Catalysts: While essential for controlled reactivity, inadvertent contact with transition metals can lead to uncontrolled, rapid decomposition.[4] Utmost care must be taken to ensure that glassware and reagents are free from metallic impurities.

-

Physical State and Concentration: Pure or highly concentrated diazo compounds are significantly more hazardous than their dilute solutions.[11] It is a critical safety practice to never concentrate solutions of ethyl diazopyruvate.[11] Handling should always be done in a suitable solvent, such as dichloromethane or diethyl ether.[15]

Protocols for Safe Handling and Stability Assessment

Adherence to rigorous safety protocols and analytical validation is non-negotiable when working with ethyl diazopyruvate.

Safe Handling and Storage Workflow

The following workflow provides a logical decision-making process for handling and storing EDP.

dot digraph "SafeHandlingWorkflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: Workflow for Safe Handling of EDP", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Receive/\nSynthesize EDP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity [label="Assess Purity & Concentration\n(e.g., qNMR, HPLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; store [label="Store in Dilute Solution\n(-20°C to -78°C)\nProtect from Light", fillcolor="#34A853", fontcolor="#FFFFFF"]; use [label="Use in Reaction\n(Inert Atmosphere, Clean Glassware)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench Excess Reagent\n(e.g., Acetic Acid)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; waste [label="Dispose of Quenched Waste\nAccording to EHS Guidelines", fillcolor="#5F6368", fontcolor="#FFFFFF"]; concentrate_check [label="Is concentration required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; stop [label="STOP!\nNEVER CONCENTRATE\nRe-evaluate Process", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> store [label="Acceptable"]; check_purity -> stop [label="Impure/Too Concentrated"]; store -> use; use -> quench; quench -> waste; use -> concentrate_check [style=dashed]; concentrate_check -> stop [label="Yes"]; concentrate_check -> use [label="No"]; } enddot Caption: A decision workflow for the safe handling of EDP.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to quantify the stability of an ethyl diazopyruvate solution under specific stress conditions (e.g., elevated temperature).

Objective: To determine the rate of degradation of EDP in a dichloromethane solution at 40 °C.

Materials:

-

Stock solution of Ethyl Diazopyruvate in Dichloromethane (DCM), ~0.1 M

-

HPLC-grade DCM and Acetonitrile (ACN)

-

Type I Purified Water

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Standard: Prepare a calibration curve by making serial dilutions of the stock EDP solution in DCM to concentrations ranging from 0.01 M to 0.1 M.

-

Sample Preparation: Transfer aliquots of the ~0.1 M EDP stock solution into several sealed vials.

-

Stress Condition: Place the vials in a temperature-controlled heating block or oven set to 40 °C. Protect the vials from light.

-

Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heating block and immediately cool it in an ice bath to quench the degradation.

-

HPLC Analysis:

-

Dilute an aliquot of each time-point sample with the mobile phase to fall within the calibration curve range.

-

Inject the samples onto the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Quantify the concentration of EDP at each time point using the calibration curve.

-

Plot the concentration of EDP versus time.

-

Calculate the degradation rate constant and the half-life (t₁/₂) of EDP under these conditions.

-

Experimental Protocol: Thermal Hazard Assessment by DSC

Differential Scanning Calorimetry (DSC) is a critical technique for evaluating the thermal hazards of energetic materials. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of decomposition onset temperature (Tₒₙₛₑₜ) and enthalpy of decomposition (ΔHₔ).[16]

Objective: To determine the Tₒₙₛₑₜ and ΔHₔ of neat ethyl diazopyruvate.

Materials:

-

Ethyl Diazopyruvate (handle with extreme caution as a neat solid)

-

DSC instrument (e.g., TA Instruments Q10 or similar)[17]

-

Hermetically sealed aluminum pans

Procedure:

-

Sample Preparation: In a designated high-hazard handling area, carefully weigh a small amount of EDP (typically 1-3 mg) into a tared aluminum DSC pan.

-

Sealing: Hermetically seal the pan to contain any evolved N₂ gas and prevent evaporation. Prepare a reference pan (empty, sealed).

-

DSC Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a final temperature well beyond the decomposition event (e.g., 250 °C).[3]

-

Maintain a constant inert gas (N₂) flow (e.g., 50 mL/min).[17]

-

-

Data Analysis:

-

The resulting thermogram will show an exothermic peak corresponding to the decomposition.

-

Determine the onset temperature (Tₒₙₛₑₜ) by extrapolating the baseline to the tangent of the exothermic peak's leading edge.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ) in J/g, which can be converted to kJ/mol.

-

Data Summary and Interpretation

Quantitative data is essential for risk assessment. The following table summarizes typical stability data for diazo compounds, highlighting the key parameters obtained from thermal analysis.

| Parameter | Typical Value Range | Significance | Reference |

| Decomposition Onset (Tₒₙₛₑₜ) | 75 - 160 °C | Indicates the minimum temperature for the onset of rapid, self-accelerating decomposition. A key parameter for defining maximum safe operating temperatures. | [3][7] |

| Enthalpy of Decomposition (ΔHₔ) | -90 to -120 kJ/mol | Measures the amount of energy released during decomposition. Higher negative values indicate a more energetic and potentially more hazardous event. | [3][6] |

| Max Recommended Process Temp (Tₔ₂₄) | Varies (e.g., 60 °C for ethyl(phenyl)diazoacetate) | An estimated temperature at which a material can be held for 24 hours without significant decomposition. Derived from calorimetric data. | [3][7] |

Interpretation: A lower Tₒₙₛₑₜ and a higher magnitude ΔHₔ indicate lower thermodynamic stability and a greater potential hazard. This data is critical for conducting process safety reviews and defining safe operating limits in both laboratory and manufacturing settings.

Conclusion

Ethyl diazopyruvate is a powerful synthetic intermediate whose utility is directly proportional to the respect afforded to its inherent instability. A thorough understanding of its decomposition pathways and the factors that influence its stability—temperature, light, and chemical environment—is not merely academic but a prerequisite for safe and reproducible science. By implementing rigorous handling protocols, employing appropriate analytical techniques like HPLC and DSC for stability and hazard assessment, and maintaining a constant awareness of the compound's energetic nature, researchers can confidently and safely harness the synthetic potential of ethyl diazopyruvate.

References

- MSDS Diazo 1 51 042209. Vertex AI Search.

-

Moody, C. J., & Rzepa, H. S. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents . Organic Process Research & Development, 24(1), 57-69. [Link]

-

Moody, C. J., & Rzepa, H. S. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents . PubMed. [Link]

- (2020). Explosive hazards of diazo compounds and what practical precautions are necessary. Royal Society of Chemistry.

- Material Safety D

- An In-depth Technical Guide to the Stability and Storage of Diazo Reagents. Benchchem.

- Chemical Hygiene Program: Appendix 8. Environmental Health & Safety.

- Phenyldiazomethane SOP. MSU Chemistry.

-

Pellicciari, R., & Natalini, B. (1983). Catalyst-product dependency in the transition metal catalyzed decomposition of ethyl 3-diazo-2-oxopropionate. An unusual Wolff rearrangement . The Journal of Organic Chemistry. [Link]

-

Padwa, A., & Krumpe, K. E. (2008). Diazocarbonyl and Related Compounds in the Synthesis of Azoles . Molecules, 13(4), 845-879. [Link]

-

Wenkert, E., Ananthapadmanabhan, S., & Greenberg, R. S. (1985). A dihydro-.alpha.-furoic ester synthesis by the catalyzed reactions of ethyl diazopyruvate with enol ethers . The Journal of Organic Chemistry. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

ethyl diazoacetate - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Differential scanning calorimetry . Wikipedia. [Link]

-

Synthesis of ethyl pyruvate (3,4-dimethylphenylhydrazone) . PrepChem.com. [Link]

- Differential Scanning Calorimetry (DSC). The Royal Society of Chemistry.

-

Ethyl pyruvate . Wikipedia. [Link]

-

Gagosz, F., & Zard, S. Z. (2004). Experimental and theoretical analysis of the photochemistry and thermal reactivity of ethyl diazomalonate and its diazirino isomer. The role of molecular geometry in the decomposition of diazocarbonyl compounds . PubMed. [Link]

-

Aquino, G. A. S., Silva-Jr, F. P., & Ferreira, S. B. (2023). Ethyl Diazoacetate . ResearchGate. [Link]

-

Gutmann, B., & Kappe, C. O. (2013). Ethyl diazoacetate synthesis in flow . Beilstein Journal of Organic Chemistry, 9, 1834-1839. [Link]

- Ethyl Pyruvate: A Versatile Intermediate for Pharmaceutical Synthesis.

-

Wang, J. (2019). Transition-metal catalyzed reactions of diazo compounds and N,N-dialkylnitrosoamines . Organic Chemistry Frontiers. [Link]

- Method for producing ethyl pyruvate.

-

Acid Catalyzed Hydrolysis of Esters . Chemistry LibreTexts. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]

- Method for determining ethyl pyruvate and metabolite pyruvate in biological sample.

Sources

- 1. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. morressier.com [morressier.com]

- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nwgraphic.com [nwgraphic.com]

- 9. Experimental and theoretical analysis of the photochemistry and thermal reactivity of ethyl diazomalonate and its diazirino isomer. The role of molecular geometry in the decomposition of diazocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transition-metal catalyzed reactions of diazo compounds and N,N-dialkylnitrosoamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. youtube.com [youtube.com]

- 15. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. rsc.org [rsc.org]

Technical Guide: Ethyl Diazoacetate (EDA) vs. Ethyl Diazopyruvate (EDP)

The following technical guide details the structural, mechanistic, and synthetic differences between Ethyl Diazoacetate (EDA) and Ethyl Diazopyruvate (EDP) .

Content Type: Technical Comparison & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

While both Ethyl Diazoacetate (EDA) and Ethyl Diazopyruvate (EDP) are

-

EDA (

): A mono-activated diazo ester. It is the industry standard for metal-catalyzed cyclopropanation and X-H insertion reactions. It generally resists Wolff rearrangement. -

EDP (

): A 1,2-dicarbonyl diazo compound (

Structural & Electronic Analysis

The core difference lies in the flanking carbonyl groups. EDA has one stabilizing ester group. EDP possesses a ketone and an ester, creating a "donor-acceptor-acceptor" system (if considering the diazo carbon as the reference) or simply an

Comparative Data

| Feature | Ethyl Diazoacetate (EDA) | Ethyl Diazopyruvate (EDP) |

| IUPAC Name | Ethyl 2-diazoacetate | Ethyl 3-diazo-2-oxopropanoate |

| Structure | ||

| Diazo Type | ||

| Primary Reactivity | Metal-Carbene Formation | Wolff Rearrangement / Carbene Formation |

| Key Intermediate | Metal-Carbenoid ( | Ketene ( |

| Stability | Potentially explosive; stable in solution.[1] | Less stable; prone to thermal rearrangement. |

Structural Visualization (DOT)

Figure 1: Structural divergence leading to distinct reactive intermediates.

Reactivity Profile & Mechanisms[2]

Ethyl Diazoacetate (EDA): The Cyclopropanation Workhorse

EDA reacts primarily via metal-catalyzed decomposition (dediazotization) to form a metal-carbene complex. This electrophilic species adds to alkenes to form cyclopropanes.[2]

-

Mechanism: The metal (Rh, Cu, Ru) coordinates to the diazo carbon, extruding

. The resulting electrophilic carbene attacks the alkene -

Key Application: Synthesis of cyclopropyl esters (e.g., Cilastatin, Trovafloxacin precursors).

Ethyl Diazopyruvate (EDP): The Wolff Rearrangement Specialist

EDP contains a ketone carbonyl adjacent to the diazo group. This specific structural motif allows for the Wolff Rearrangement , a 1,2-migration of the substituent (in this case, the ethoxycarbonyl group) to the carbene carbon, generating a ketene .[3]

-

Mechanism:

-

Loss of

generates an -

1,2-Shift: The ester group (

) migrates to the carbene carbon. -

Ketene Formation: The result is an acyl ketene (

). -

Trapping: Nucleophiles (e.g., thioamides, amines) attack the ketene to form heterocycles.

-

Wolff Rearrangement Pathway (DOT)

Figure 2: The Wolff Rearrangement pathway unique to EDP.

Experimental Protocols

Synthesis of Ethyl Diazoacetate (EDA)

Standard aqueous diazotization of glycine ethyl ester.

Reagents:

-

Glycine ethyl ester hydrochloride (1.0 equiv)[4]

-

Sodium nitrite (

, 1.2 equiv) -

Sulfuric acid (catalytic)

-

Dichloromethane (DCM) or Ether

Protocol:

-

Preparation: Dissolve glycine ethyl ester HCl in water/DCM biphasic mixture. Cool to -5°C.

-

Diazotization: Add aqueous

dropwise, maintaining temperature < 0°C. The reaction is exothermic. -

Quench: After 1 hour, separate the organic layer. Wash with saturated

(to remove acid traces which catalyze decomposition). -

Drying: Dry over anhydrous

. -

Purification: Caution: Distillation is hazardous. Use crude solution if possible. If distillation is required, use reduced pressure (< 10 mmHg) and a blast shield.

Synthesis of Ethyl Diazopyruvate (EDP)

Acylation of diazomethane (Arndt-Eistert conditions). Note: This route requires handling Diazomethane, which is toxic and explosive. Use specialized glassware (fire-polished, no ground joints).

Reagents:

-

Ethyl oxalyl chloride (

) -

Diazomethane (

, excess, ~2.5 equiv in ether) -

Triethylamine (

, 1.0 equiv)

Protocol:

-

Preparation: Generate a solution of diazomethane in diethyl ether at -10°C (using Diazald kit).

-

Addition: Add ethyl oxalyl chloride dropwise to the diazomethane solution. Crucial: The order of addition (acid chloride to diazomethane) ensures excess diazomethane acts as a base to trap HCl.

-

Reaction: Stir at 0°C for 2 hours. Evolution of

is not observed here; -

Workup: Evaporate solvent under a stream of nitrogen (do not rotary evaporate diazomethane solutions if possible).

-

Product: The residue is Ethyl Diazopyruvate (yellow oil).

Alternative (Safer) Route: Diazo transfer to ethyl 2-formylpropionate followed by deformylation is possible but less common for this specific substrate compared to the acid chloride route.

Safety & Handling (Critical)

| Hazard Category | EDA | EDP |

| Explosion Risk | High. Can detonate on heating or contact with rough surfaces/metals. | High. Similar sensitivity. |

| Toxicity | Toxic, potential carcinogen. | Toxic.[5] |

| Storage | Store < 4°C. Stabilize with DCM. | Store < -20°C. Unstable over time. |

| Incompatibility | Lewis acids, strong acids, transition metals (unless controlled). | Nucleophiles, heat, light. |

Self-Validating Safety Protocol:

-

The "Drop Test": Before scaling up, take a micro-drop of the diazo solution and touch it to a hot glass rod inside a fume hood. If it detonates loudly, the concentration is too high.

-

Glassware: Use only fire-polished glassware. Scratched glass or ground glass joints can initiate detonation of concentrated diazo compounds.

References

-

Reactivity of Ethyl Diazopyruvate: Alonso, M. E., et al. "Catalytic decomposition of ethyl diazopyruvate in the presence of electron-deficient and hydrocarbon alkenes."[6] Journal of Organic Chemistry, 1980.[5][6]

-

Wolff Rearrangement Mechanism: Kirmse, W. "100 Years of the Wolff Rearrangement." European Journal of Organic Chemistry, 2002.

-

EDA Synthesis & Safety: Clark, J. D., et al. "Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry." Thermochimica Acta, 2002.

-

Thiazole Synthesis from EDP: Connell, R., et al. "Reaction of ethyl diazopyruvate with thioamides." Journal of the Chemical Society, Perkin Transactions 1.

-

General Diazo Handling: "Safety Data Sheet: Ethyl Diazoacetate." Sigma-Aldrich.[1]

Sources

The Synthetic Versatility of 3-Diazo-2-oxopropanoate Derivatives: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Among the myriad of synthetic tools available, α-diazocarbonyl compounds have emerged as exceptionally versatile building blocks. This guide delves into the core of this chemical class, focusing specifically on 3-diazo-2-oxopropanoate derivatives. These reagents, characterized by a diazo group flanked by a ketone and an ester, offer a unique reactivity profile that has been harnessed for the synthesis of a diverse array of carbo- and heterocyclic structures, many of which are relevant to the fields of medicinal chemistry and natural product synthesis. This document provides an in-depth exploration of their synthesis, reactivity, and application, grounded in mechanistic principles and practical considerations.

The Nature and Synthesis of 3-Diazo-2-oxopropanoate Derivatives

The stability and reactivity of 3-diazo-2-oxopropanoate derivatives are a direct consequence of their electronic structure. The presence of two electron-withdrawing groups (a ketone and an ester) serves to stabilize the diazo compound by delocalizing the electron density from the α-carbon.[1] This stabilization makes them generally safer to handle than their less-substituted counterparts, such as diazomethane, although appropriate safety precautions are always necessary.[1][2]

The most common and practical method for the synthesis of these derivatives is the diazo transfer reaction. This involves the reaction of a β-ketoester with a diazo transfer agent, typically a sulfonyl azide like tosyl azide, in the presence of a base.[2]

Experimental Protocol: Synthesis of a 3-Diazo-2-oxopropanoate Derivative

Objective: To synthesize a representative 3-diazo-2-oxopropanoate derivative via a diazo transfer reaction.

Materials:

-

β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate)

-

Tosyl azide (or a safer alternative like a polymer-bound azide)[2]

-

Triethylamine or another suitable base

-

Acetonitrile (dry)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve the β-ketoester in dry acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the base (e.g., triethylamine) dropwise to the cooled solution while stirring.

-

Slowly add a solution of the diazo transfer reagent in acetonitrile to the reaction mixture. Caution: Sulfonyl azides are potentially explosive and should be handled with extreme care.[2]

-

Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-diazo-2-oxopropanoate derivative.

The Heart of Reactivity: Metal-Carbene Intermediates

The synthetic utility of 3-diazo-2-oxopropanoate derivatives is predominantly realized through their decomposition in the presence of transition metal catalysts to form highly reactive metal-carbene intermediates, also known as carbenoids.[3] This transformation involves the extrusion of dinitrogen gas, a thermodynamically favorable process that drives the reaction forward.[3] A variety of transition metals, including rhodium, copper, palladium, and iron, can catalyze this transformation, with rhodium and copper complexes being the most extensively studied and utilized.[4][5][6][7]

The choice of metal catalyst and its ligand sphere is crucial as it profoundly influences the reactivity and selectivity of the subsequent transformations.[8]

Caption: Workflow for a typical X-H insertion reaction.

Cycloaddition Reactions

3-Diazo-2-oxopropanoate derivatives are excellent precursors for various cycloaddition reactions, enabling the construction of cyclic structures with high levels of stereocontrol.

-

Cyclopropanation: The reaction of the metal-carbene with an alkene is a powerful method for the synthesis of cyclopropanes. [9]The stereochemistry of the resulting cyclopropane can often be controlled by the choice of a chiral catalyst.

-

[3+2] Cycloaddition: The diazo compound itself can act as a 1,3-dipole in [3+2] cycloaddition reactions with suitable dipolarophiles, such as alkynes and electron-deficient alkenes, to form five-membered heterocyclic rings like pyrazoles. [10][11][12][13]This reactivity is particularly useful for the synthesis of heterocyclic scaffolds of medicinal interest. [14][15]

Ylide Formation and Subsequent Rearrangements

The electrophilic carbene can react with heteroatoms containing lone pairs of electrons, such as sulfur, oxygen, and nitrogen, to form ylides. These ylides are themselves reactive intermediates that can undergo a variety of synthetically useful rearrangements, such as-[4][16]sigmatropic rearrangements, to generate complex molecular architectures.

Applications in Drug Development and Natural Product Synthesis

The diverse reactivity of 3-diazo-2-oxopropanoate derivatives has made them valuable tools in the synthesis of complex molecules with biological activity. Their ability to facilitate the construction of intricate carbocyclic and heterocyclic frameworks is particularly noteworthy. For instance, rhodium-catalyzed reactions of diazo compounds have been employed in the synthesis of the core structure of antidepressant agents. [17]Furthermore, the construction of substituted azoles, a common motif in pharmaceuticals, can be efficiently achieved using these reagents. [14]

| Application Area | Key Transformation | Resulting Structural Motif | Reference |

|---|---|---|---|

| Antidepressant Synthesis | Rh-catalyzed Arylation | Diarylacetate Core | [17] |

| Heterocycle Synthesis | [3+2] Cycloaddition | Polysubstituted Pyrazoles | [12] |

| Natural Product Scaffolds | Intramolecular C-H Insertion | Fused Carbocycles | [6] |

| Bioactive Heterocycles | N-H Insertion/Cyclization | Substituted Indoles | [18]|

Conclusion and Future Outlook

3-Diazo-2-oxopropanoate derivatives represent a class of reagents with a rich and diverse reactivity profile. Their ability to serve as precursors to highly reactive metal-carbene intermediates under mild conditions has cemented their importance in modern organic synthesis. The ongoing development of new catalysts and a deeper understanding of the underlying reaction mechanisms continue to expand the synthetic utility of these versatile building blocks. For researchers and scientists in drug development, a thorough understanding of the principles and applications outlined in this guide is essential for leveraging the full potential of these powerful synthetic tools in the creation of novel and complex molecular entities.

References

-

Ghorai, J., & Anbarasan, P. (2015). Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids. The Journal of Organic Chemistry, 80(7), 3455–3461. [Link]

-

ResearchGate. (n.d.). Diazo-based X-H insertion/cyclization cascade. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. Retrieved February 17, 2026, from [Link]

-

(2003). Selectivity in Rhodium(II) Catalyzed Reactions of Diazo Compounds: Effects. SYNLETT, 2003(8), 1137-1156. [Link]

-

Wang, J., He, W., & Zhang, J. (2018). Rhodium-Catalyzed B–H Bond Insertion Reactions of Unstabilized Diazo Compounds Generated in Situ from Tosylhydrazones. Journal of the American Chemical Society, 140(35), 11039–11042. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Recent Developments in Copper-Catalyzed Reactions of Diazo Compounds. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in copper-catalyzed reactions of diazo compounds. Retrieved February 17, 2026, from [Link]

-

American Chemical Society. (n.d.). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. Retrieved February 17, 2026, from [Link]

-

MDPI. (n.d.). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Copper-catalyzed Synthesis of 2,4-Disubstituted Allenoates from α-Diazoesters. Retrieved February 17, 2026, from [Link]

-

American Chemical Society. (n.d.). Copper-Catalyzed Diazo Controlled Annulation of Naphthylamines to Benzo[g]indoles. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic X–H insertion reactions based on carbenoids. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Iron-catalyzed X-H-Insertion of various diazo compounds. Retrieved February 17, 2026, from [Link]

-

PubMed. (n.d.). Catalytic X-H insertion reactions based on carbenoids. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic X–H insertion reactions based on carbenoids. Retrieved February 17, 2026, from [Link]

-

Shanghai Institute of Organic Chemistry. (n.d.). α,β-Unsaturated Diazoketones: Synthesis and Applications in Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Application of alfa-diazo-beta-dicarbonyl compounds in organic synthesis. Retrieved February 17, 2026, from [Link]

-

Arkivoc. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved February 17, 2026, from [Link]

-

University College Cork. (n.d.). A Fresh Approach towards the Synthesis of α- Diazocarbonyl Compounds. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Chemistry of Diazopolycarbonyl Compounds: VII. Reactions of 3-Diazo-2-oxopropionic Acid Derivatives with Aroylhydrazines. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Methods of generating carbene from diazo compounds. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). [3 + 2]-Cycloaddition reaction of diazo compounds A Model reaction of oximidovinyldiazo acetate 5a with nitrone 6. B DFT calculations on the cycloadditon [3 + 2] of model cyclopropene with nitrone 6. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cycloaddition reactions of enoldiazo compounds. Retrieved February 17, 2026, from [Link]

-

MDPI. (n.d.). Unveiling the Unexpected Reactivity of Electrophilic Diazoalkanes in [3+2] Cycloaddition Reactions within Molecular Electron Density Theory. Retrieved February 17, 2026, from [Link]

-

SlideShare. (n.d.). Diazo-mediated Metal Carbenoid Chemistry. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biocatalytic Carbene Transfer Using Diazirines. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). [3+2] Cycloadditions of N-Protected '(S)-Diazoproline' with Selected Acetylenes. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). Novel diazo derivatives and process for their preparation.

-

American Chemical Society. (n.d.). Construction of Diazo Compounds via Catalytic [3 + 2] Annulation of Vinyldiazoacetates and Their Synthetic Applications. Retrieved February 17, 2026, from [Link]

-

MDPI. (n.d.). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Retrieved February 17, 2026, from [Link]

-

MDPI. (n.d.). DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Triarylborane Catalyzed Carbene Transfer Reactions Using Diazo Precursors. Retrieved February 17, 2026, from [Link]

-

ChemRxiv. (n.d.). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. Retrieved February 17, 2026, from [Link]

-

SciSpace. (n.d.). Catalyst-Dependent Chemoselective Formal Insertion of Diazo Compounds into C−C or C−H Bonds of 1,3-Dicarbonyl Compounds. Retrieved February 17, 2026, from [Link]

-

Future Science. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Diazo Compounds: Versatile Tools for Chemical Biology. Retrieved February 17, 2026, from [Link]

Sources

- 1. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucc.ie [ucc.ie]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent developments in copper-catalyzed reactions of diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Ethyl 2-diazo-3-oxopentanoate | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

Mechanistic Architectures of Carbene Generation from Ethyl Diazopyruvate

Topic: Mechanism of carbene generation from ethyl diazopyruvate Content Type: In-depth technical guide.

A Technical Guide for Synthetic Applications

Executive Summary

Ethyl diazopyruvate (EDP), chemically defined as ethyl 3-diazo-2-oxopropanoate , represents a high-value C3 building block in organic synthesis.[1] Unlike simple diazoacetates, EDP possesses a vicinal dicarbonyl motif ($ \alpha $-keto ester) adjacent to the diazo functionality.[1] This unique architecture imparts "acceptor-acceptor" character to the resulting carbene, enabling diverse reactivity profiles ranging from standard cyclopropanation to complex heterocycle formation (e.g., oxazoles, thiazoles, furans) and Wolff rearrangements.[1]

This guide details the mechanistic pathways of EDP activation, providing researchers with the rationale to select specific catalysts (Rh vs. Cu vs. Thermal) for targeted outcomes. It includes a validated, safety-optimized protocol for EDP synthesis and utilization.

Molecular Architecture & Precursor Synthesis[1]

Structural Analysis

EDP ($ \text{N}_2\text{CH-C(=O)-CO}_2\text{Et} $) is a terminal $ \alpha

-

Electronic Bias: The diazo carbon is flanked by a highly electron-withdrawing $ \alpha $-keto ester group.[1] Upon dediazotization, the resulting species is an electrophilic carbene .[1]

-

Resonance Stabilization: The diazo group enjoys resonance stabilization from the adjacent carbonyl, making EDP more stable than non-carbonyl diazoalkanes (e.g., diazomethane), yet sufficiently reactive for catalytic decomposition.[1]

Synthesis Protocol (Safety-Optimized)

Standard diazomethane protocols pose severe explosion risks.[1] The following protocol utilizes trimethylsilyldiazomethane (

Reagents:

-

Ethyl oxalyl chloride ($ \text{EtO}_2\text{C-COCl} $)[1]

-

Trimethylsilyldiazomethane ($ \text{TMSCHN}_2 $, 2.0 M in hexanes)[1][2]

-

Tetrahydrofuran (THF), anhydrous[1]

-

Triethylamine ($ \text{Et}_3\text{N} $)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Cool to 0 °C .[1][2]

-

Solvent/Base: Add anhydrous THF and $ \text{Et}_3\text{N} $ (1.1 equiv).[1]

-

Acylation: Add ethyl oxalyl chloride (1.0 equiv) dropwise.

-

Diazo Transfer: Slowly add $ \text{TMSCHN}_2 $ (1.2 equiv) via syringe pump over 30 minutes. Caution: Evolution of TMS-Cl and gas.[1]

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

-

Workup: Quench with saturated $ \text{NaHCO}_3 $. Extract with diethyl ether.[1] Wash with brine.[1][2]

-

Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient). EDP elutes as a yellow oil.[1]

Validation Check: $ ^1\text{H}

\text{CDCl}_3 $) should show a singlet around $ \delta $ 5.8–6.0 ppm (characteristic of terminal $ \text{CHN}_2 $).

Mechanistic Pathways of Carbene Generation

The reactivity of EDP is dictated by the method of nitrogen extrusion (dediazotization). The three primary pathways are Transition Metal Catalysis , Thermal Decomposition , and Lewis Acid Mediation .[1]

Rhodium(II)-Catalyzed Carbenoid Formation

This is the most common pathway for controlled reactivity (cyclopropanation, insertion).[1] Rhodium(II) carboxylates (e.g., $ \text{Rh}_2(\text{OAc})_4 $) act as Lewis acids, coordinating to the diazo carbon.[1]

Mechanism:

-

Coordination: The diazo terminal carbon binds to the axial site of the dirhodium lantern complex.

-

Dediazotization: Back-donation from Rh to the C-N antibonding orbital facilitates $ \text{N}_2 $ loss.[1] This is the rate-determining step .

-

Metal-Carbene Complex: A transient Rh=C species is formed.[1] This is a "carbenoid"—it reacts like a singlet carbene but remains metal-bound, suppressing non-specific insertions.[1]

-

Substrate Transfer: The electrophilic carbene is transferred to a nucleophile (alkene, lone pair), regenerating the catalyst.[1]

The Wolff Rearrangement (Thermal/Photochemical)

Under thermal ($ >100^\circ\text{C} $) or photochemical conditions, or with specific catalysts, EDP undergoes the Wolff rearrangement.[1]

-

Pathway: Loss of $ \text{N}_2

\text{EtO}_2\text{C-} $) or the carbonyl oxygen migrates.[1] -

Product: An ethoxycarbonyl ketene ($ \text{EtO}_2\text{C-CH=C=O} $).[1]

-

Fate: The ketene is rapidly trapped by nucleophiles (e.g., ROH) to form diesters, or undergoes [2+2] cycloadditions.[1]

Visualization of Pathways

The following diagram illustrates the divergence between Metal-Carbenoid and Wolff pathways.

Caption: Divergent mechanistic pathways of Ethyl Diazopyruvate decomposition. Rh(II) catalysis favors carbenoid reactivity, while thermal/photolytic conditions favor Wolff rearrangement.[1]

Experimental Guide: Carbene Transfer Reactions

Catalyst Selection Matrix

The choice of catalyst dictates the chemoselectivity.

| Catalyst System | Active Species | Primary Application | Mechanism Note |

| $ \text{Rh}_2(\text{OAc})_4 $ | Rh-Carbenoid | Cyclopropanation, O-H/N-H Insertion | Stabilizes carbene, suppresses Wolff rearrangement.[1] |

| $ \text{Cu(OTf)}_2 $ / Ligand | Cu-Carbenoid | Asymmetric Cyclopropanation | Lewis acidic; requires chiral ligands (e.g., Box, PyBox) for stereocontrol.[1] |

| $ \text{BF}_3 \cdot \text{OEt}_2 $ | Lewis Acid Activation | Heterocycle Synthesis (Thiazoles) | Activates carbonyl for nucleophilic attack before $ \text{N}_2 $ loss.[1] |

| Photolysis ($ h\nu $) | Free Carbene | Ring Contraction, Wolff Rearrangement | Generates "hot" carbene; high energy, low selectivity.[1] |

Standard Protocol: Rh(II)-Catalyzed Cyclopropanation

Objective: Synthesis of ethyl 2-formyl-1-substituted-cyclopropanecarboxylate derivatives (via EDP).

-

Substrate: Dissolve alkene (5.0 equiv, excess prevents dimerization) and $ \text{Rh}_2(\text{OAc})_4

0.1\text{M} $). -

Addition: Dissolve EDP (1.0 equiv) in DCM. Load into a syringe pump.

-

Execution: Add EDP solution slowly (approx. 1 mL/hour) to the stirring catalyst/alkene mixture at RT.

-

Why? Slow addition keeps the steady-state concentration of diazo low, preventing carbene dimerization ($ \text{R=R} $) and ensuring the carbene reacts with the alkene.

-

-

Monitoring: Monitor $ \text{N}_2 $ evolution (bubbling) and TLC (disappearance of yellow diazo spot).

-

Workup: Evaporate solvent. Purify via column chromatography.[1][2]

Downstream Reactivity & Applications[4]

Heterocycle Synthesis

EDP is a "chameleon" reagent for heterocycles.[1]

-

Thiazoles: Reaction with thioamides catalyzed by $ \text{BF}_3 \cdot \text{OEt}_2 $ or Rh(II).[1] The carbene inserts into the S-H/N-H tautomer or undergoes [3+2] cycloaddition.

-

Oxazoles: Reaction with nitriles.[1][3][4] The Rh-carbene reacts with the nitrile lone pair to form a nitrile ylide, which cyclizes to the oxazole.

-

Furans: Reaction with alkynes.[1] The initial cyclopropene intermediate rearranges (often via ring expansion) to form furan-2-carboxylates.[1]

C-H Functionalization

Rh-carbenoids derived from EDP are sufficiently electrophilic to insert into activated C-H bonds (e.g., allylic or benzylic positions), providing a direct route to $ \gamma $-keto esters.[1]

Safety & Handling (Critical)

-

Shock Sensitivity: While EDP is more stable than diazomethane, all diazo compounds are potentially explosive.[1] Do not heat neat EDP.[1]

-

Toxicity: Diazo compounds are alkylating agents.[1] Use double gloves and work in a fume hood.[1]

-

Glassware: Avoid ground glass joints if possible, or grease well to prevent friction initiation.[1] Use plastic spatulas.

References

-

Synthesis of Ethyl Diazopyruv

-

Rh(II)

-

Thiazole Synthesis

-

Wolff Rearrangement vs Carbenoid P

-

General Diazo Reactivity Reviews

Sources

- 1. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. (PDF) Oxazole chemistry. A review of recent advances [academia.edu]

- 4. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rhodium(II)- and copper(II)-catalyzed reactions of enol diazoacetates with nitrones: metal carbene versus Lewis acid directed pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Solubility Profile & Handling of Ethyl 3-Diazo-2-Oxopropanoate

[1][2]

Executive Summary

Ethyl 3-diazo-2-oxopropanoate (Ethyl Diazopyruvate) is a critical

This guide moves beyond theoretical solubility parameters to provide operational solubility data —defined by field-validated concentrations used in successful synthesis and biocatalysis. It establishes protocols for safe dissolution, storage, and solvent exchange to mitigate the risk of dediazotization (nitrogen extrusion) or hydrolysis.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Parameter | Data |

| IUPAC Name | Ethyl 3-diazo-2-oxopropanoate |

| Common Name | Ethyl diazopyruvate |

| CAS Number | 14214-10-9 |

| Molecular Formula | |

| Molecular Weight | 154.12 g/mol |

| Physical State | Yellow to orange oil (typically handled as solution) |

| Functionality | Carbene precursor (Donor-Acceptor type) |

Operational Solubility Data

Note: Quantitative thermodynamic solubility (saturation limits) is rarely determined for this compound due to its thermal instability. The data below represents "Operational Solubility"—concentrations validated in peer-reviewed synthetic protocols.

Table 1: Solvent Compatibility & Operational Limits[2]

| Solvent Class | Specific Solvent | Operational Conc. | Application Context | Stability Rating |

| Chlorinated | Dichloromethane (DCM) | > 0.5 M | Extraction, rapid reactions, standard stock solution.[1][2] | High (Short-term) |

| Ethers | Dimethoxyethane (DME) | ~ 0.3 M | Thiazole synthesis; reflux conditions (with caution).[1][2] | High |

| Tetrahydrofuran (THF) | 0.1 – 0.5 M | General synthesis; must be anhydrous to prevent hydrolysis. | Moderate | |

| Alcohols | Ethanol (EtOH) | 0.2 M | Biocatalysis (Mb-catalyzed cyclopropanation).[1][2] | Low (Use immediately) |

| Aromatics | Toluene / Benzene | 0.1 – 1.0 M | High-temp Rh(II) catalyzed reactions; azeotropic drying.[1][2] | High (Preferred for storage) |

| Aqueous | Buffer (pH 7) | < 10 mM | Biocatalytic media; requires co-solvent (e.g., 10% EtOH). | Very Low (Hydrolysis risk) |

Critical Insight: While soluble in alcohols, protic solvents should be avoided for long-term storage.[2] The diazo carbon is nucleophilic; in the presence of trace acid catalysts, it can undergo O-H insertion or solvolysis, degrading the titer of the reagent.

Stability & Degradation Mechanisms

Understanding the degradation pathways is essential for selecting the correct solvent system.

-

Thermal Dediazotization:

-

Acid-Catalyzed Hydrolysis:

-

Mechanism: Protonation of the diazo carbon followed by nucleophilic attack (water/alcohol).

-

Trigger: Trace acid in non-anhydrous solvents (e.g.,

degrading to HCl). -

Prevention: Use Basic Alumina filtered solvents or add solid

to stock solutions in chlorinated solvents.[2]

-

Visualization: Solvent Selection Decision Tree

The following logic flow dictates the solvent choice based on the intended downstream application.

Figure 1: Decision matrix for solvent selection ensuring reagent stability and reaction compatibility.[1][2]

Experimental Protocols

Protocol A: Preparation of 0.2 M Stock Solution (Biocatalysis Grade)

Context: Validated for myoglobin-catalyzed cyclopropanation [1].[1][2]

-

Materials:

-

Procedure:

-

Tare the amber vial.

-

Add 1.0 mL of Absolute Ethanol.

-

Vortex gently for 10 seconds until fully dissolved (yellow solution).

-

Immediate Action: Store on ice. Use within 4 hours.

-

Note: If adding to aqueous buffer, add dropwise while stirring to prevent local precipitation.

-

Protocol B: Solvent Exchange for High-Temp Reactions (DCM to Toluene)

Context: When the reagent is synthesized in DCM but required for a reflux reaction in Toluene (e.g., Thiazole synthesis [2]).[1][2]

-

Setup: Rotary evaporator with a water bath set to < 30°C .

-

Evaporation:

-

Exchange:

-

Validation:

-